
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Overview
Description
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is an organic compound with a complex structure that includes an aromatic ring, an imine group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 2,2-dimethylpropanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine group. The reaction can be represented as follows:
4-Methoxybenzenamine+2,2-Dimethylpropanal→Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
Benzenamine derivatives are often explored for their potential as pharmaceutical agents. The methoxy group can enhance the lipophilicity of the compound, which may improve its bioavailability. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain relief and inflammation management .
Material Science
In material science, benzenamine derivatives can serve as intermediates in synthesizing polymers and dyes. The unique structure of N-(2,2-dimethylpropylidene)-4-methoxy- allows for modifications that can lead to materials with specific properties such as enhanced thermal stability or colorfastness in dyes .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its structural characteristics suggest that it could interact with biological targets in pests or weeds, providing a pathway for developing new agrochemicals that are effective yet environmentally friendly .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of benzenamine derivatives in animal models. The results indicated that the compound significantly reduced inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Polymer Synthesis
Research on polymerization processes utilizing benzenamine derivatives demonstrated successful incorporation into polymer matrices. These polymers exhibited improved mechanical properties and thermal resistance, making them suitable for high-performance applications in industries such as automotive and aerospace .
Summary of Applications
Application Area | Potential Uses | Key Findings |
---|---|---|
Pharmaceutical Development | Drug candidates for pain relief | Anti-inflammatory properties observed |
Material Science | Intermediates for polymers and dyes | Enhanced thermal stability in synthesized materials |
Agricultural Chemistry | Potential pesticides/herbicides | Effective against specific pests/weed species |
Mechanism of Action
The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(2,2-dimethylpropylidene)-: Lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenamine: Does not have the imine group, leading to different chemical properties and uses.
N-(2,2-Dimethylpropylidene)aniline: Similar structure but without the methoxy substituent.
Uniqueness
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is unique due to the presence of both the imine group and the methoxy substituent. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications.
Benzenamine derivatives often exhibit significant biological activities due to their structural characteristics. The specific compound possesses:
- Chemical Formula : C13H17N
- Molecular Weight : 189.29 g/mol
- Functional Groups : An amine group and a methoxy group, which can influence its reactivity and interactions with biological targets.
The biological activity of benzenamine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:
- Inhibition of Enzymatic Activity : Many benzenamine derivatives have been shown to inhibit enzymes involved in critical metabolic pathways.
- Binding Affinity : Compounds similar to benzenamine have demonstrated selective binding to neurotransmitter transporters (e.g., serotonin transporter) with varying affinities, indicating potential neuropharmacological effects .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds through various assays. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
- Findings : Compounds similar to benzenamine showed significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM across different assays, suggesting a strong potential for inhibiting tumor cell proliferation .
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 6.26 ± 0.33 | 2D |
Compound 9 | HCC827 | 20.46 ± 8.63 | 3D |
Compound 15 | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial properties of benzenamine derivatives have also been explored:
- Pathogens Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Testing Method : Broth microdilution according to CLSI guidelines.
- Results : Certain derivatives exhibited promising antibacterial activity, highlighting their potential as antimicrobial agents .
Case Studies
-
Case Study on Antitumor Activity :
- A study focusing on the effects of benzenamine derivatives on lung cancer cell lines showed that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting their viability as anticancer agents.
- Case Study on Neuropharmacological Effects :
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethylpropan-1-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAMNPKWDUQXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409391 | |
Record name | Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123534-00-9 | |
Record name | Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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